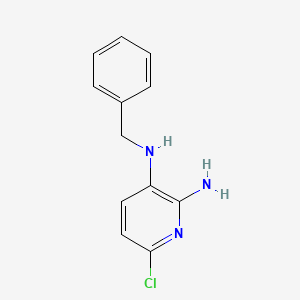

N3-benzyl-6-chloropyridine-2,3-diamine

Description

N3-Benzyl-6-chloropyridine-2,3-diamine is a substituted pyridine derivative featuring a chlorine atom at position 6, amino groups at positions 2 and 3, and a benzyl group attached to the N3 nitrogen. Its molecular formula is C₁₂H₁₃ClN₃, with an estimated molecular weight of 233.7 g/mol (calculated from the base compound 6-chloropyridine-2,3-diamine (143.58 g/mol, ) and the addition of a benzyl group (C₇H₇)). This compound is likely explored in medicinal chemistry as a precursor or intermediate due to its structural similarity to bioactive pyridine derivatives, such as anti-HIV macrocycles and anticancer benzoquinoxalines .

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-N-benzyl-6-chloropyridine-2,3-diamine |

InChI |

InChI=1S/C12H12ClN3/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H2,14,16) |

InChI Key |

KNOJSVBRYKBZNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(C=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N3-benzyl-6-chloropyridine-2,3-diamine, including pyridine/aromatic cores, amino substituents, or benzyl groups:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Pyridine vs. Benzoquinoxaline Cores: The benzo[g]quinoxaline derivatives (e.g., Compound 3) exhibit potent anticancer activity due to their extended aromatic system, which may facilitate DNA intercalation or protein binding . In contrast, the smaller pyridine core of this compound may limit such interactions but could enhance metabolic stability.

However, this modification may reduce solubility, a critical factor in drug development. Cyclam derivatives with pyridine pendant arms demonstrate anti-HIV activity , suggesting that pyridine-containing scaffolds can target viral enzymes. The absence of a macrocyclic structure in the target compound may limit similar activity unless compensatory functional groups are introduced.

Biological Activity Trends: Benzoquinoxaline derivatives induce apoptosis via Bax activation and Bcl2 downregulation , highlighting the role of amino-substituted aromatic systems in disrupting cancer cell pathways. The target compound’s amino groups could similarly engage in hydrogen bonding or electrostatic interactions with biological targets. Diaminotoluene (m-TDA), though structurally simpler, lacks pyridine’s electronegative nitrogen, which is critical for coordinating metal ions or binding enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.